2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Sulfonyl Group: This step involves sulfonylation of the indole core using sulfonyl chlorides under basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Final Coupling with Trifluoromethyl-Substituted Phenyl Group: This step involves coupling reactions such as Suzuki or Heck coupling to introduce the trifluoromethyl-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide: Shares structural similarities with other indole-based sulfonyl compounds.
N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the indole and piperidine moieties but shares the trifluoromethyl-substituted phenyl group.
4-methylpiperidin-1-yl derivatives: Compounds with similar piperidine structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of an indole core, sulfonyl group, and trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide , also referred to as a sulfonamide derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes an indole moiety, a piperidine ring, and a trifluoromethyl group. Its molecular formula is C26H31N3O4S, with a molecular weight of 481.61 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, derivatives similar to the compound have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica . The mechanism of action often involves inhibition of bacterial enzymes, leading to cell death.
Anti-inflammatory Activity
Anti-inflammatory properties are notable for this compound class. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in treating inflammatory conditions . In vitro assays have demonstrated that compounds with similar structural features can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophage models .
Anticancer Activity
The indole framework is well-known for its anticancer properties. Compounds with this structure have been investigated for their ability to induce apoptosis in cancer cells. Studies indicate that the compound may modulate various signaling pathways involved in cancer progression, potentially through interactions with key molecular targets .
Study on Antimicrobial Efficacy
A study focusing on novel N-methylsulfonyl-indole derivatives demonstrated that compounds with similar structures exhibited promising antimicrobial activity against multidrug-resistant strains . The study utilized disc diffusion methods to assess efficacy and found that certain derivatives had minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Inhibition of COX Enzymes
In another research effort, the anti-inflammatory potential of related compounds was evaluated using enzyme immunoassays to measure COX-1 and COX-2 inhibition. Results showed that specific derivatives could significantly reduce inflammation markers in vitro, highlighting their therapeutic potential for diseases like arthritis .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in inflammation and cancer. These studies suggest that the sulfonamide group plays a critical role in enhancing binding affinity to COX enzymes and other targets .
Data Tables
Properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O4S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(18-6-2-5-9-21(18)31)36(34,35)16-23(32)29-20-8-4-3-7-19(20)25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCSNDDMQSQWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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